molecular formula C19H20N4O3S B2915402 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1172836-60-0

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2915402
CAS No.: 1172836-60-0
M. Wt: 384.45
InChI Key: LSBMTHFBQHNABC-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Amination: The pyridazine derivative is then reacted with an aniline derivative to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product would be the corresponding phenol derivative.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: The major products would depend on the nucleophile used in the reaction.

Scientific Research Applications

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exerting an antimicrobial effect. The pyridazine ring may also interact with various biological pathways, potentially affecting cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Pyridazine Derivatives: Compounds with similar ring structures that may have comparable biological activities.

Uniqueness

2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is unique due to the combination of its methoxy group, methyl group, and pyridazine ring, which may confer distinct chemical and biological properties compared to other sulfonamides. This unique structure may result in different binding affinities and specificities for various molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-4-10-17(26-3)18(12-13)27(24,25)23-16-8-6-15(7-9-16)20-19-11-5-14(2)21-22-19/h4-12,23H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMTHFBQHNABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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